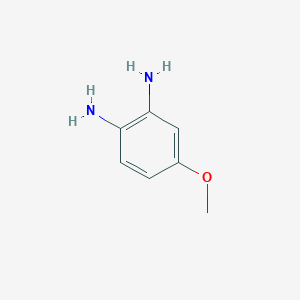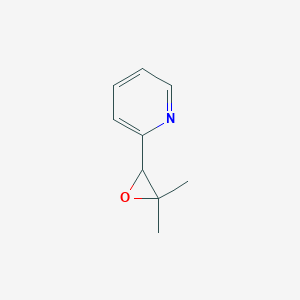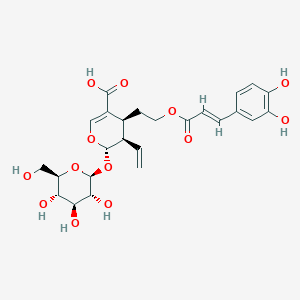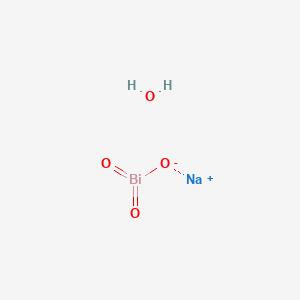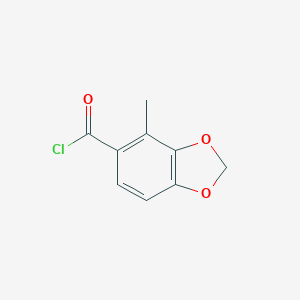![molecular formula C5H5NO3S B141685 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide CAS No. 146697-42-9](/img/structure/B141685.png)
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. The compound is synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide involves the inhibition of various enzymes and proteins involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation.
Biochemische Und Physiologische Effekte
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide in lab experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide in scientific research. One potential direction is the development of new therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound can also be used in the development of new anti-inflammatory drugs with fewer side effects than currently available drugs. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in other fields such as agriculture and environmental science.
Conclusion
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide is a compound with diverse applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the development of new therapeutic agents. The compound's mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research for scientists in various fields.
Synthesemethoden
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide can be synthesized using various methods, including the reaction of 2,3-dichlorothiophene with hydroxylamine hydrochloride and sodium bicarbonate. Another method involves the reaction of 2-chlorothiophene with hydroxylamine hydrochloride and sodium bicarbonate, followed by cyclization with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
The compound has been widely used in scientific research due to its unique properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also shown potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
146697-42-9 |
|---|---|
Produktname |
4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide |
Molekularformel |
C5H5NO3S |
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
4,6-dihydrothieno[3,4-d][1,2]oxazole 5,5-dioxide |
InChI |
InChI=1S/C5H5NO3S/c7-10(8)2-4-1-6-9-5(4)3-10/h1H,2-3H2 |
InChI-Schlüssel |
CJCVKWWSYIEXRC-UHFFFAOYSA-N |
SMILES |
C1C2=C(CS1(=O)=O)ON=C2 |
Kanonische SMILES |
C1C2=C(CS1(=O)=O)ON=C2 |
Synonyme |
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



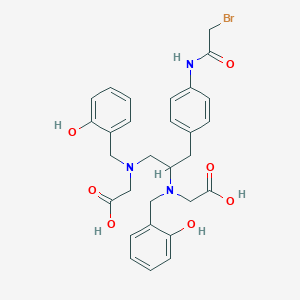
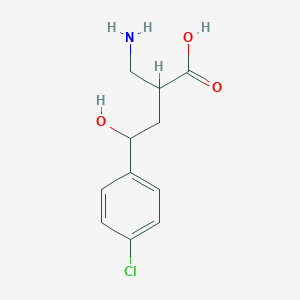
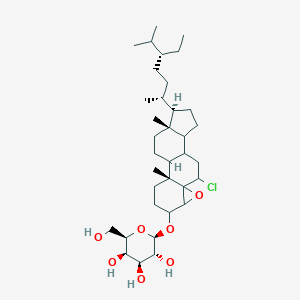
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
